1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate
Description
Properties
CAS No. |
6961-13-3 |
|---|---|
Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)propan-2-one;oxalic acid |
InChI |
InChI=1S/C10H10N2O.C2H2O4/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10;3-1(4)2(5)6/h2-5H,6H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
InChI Key |
QRJVNKWILUQDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2N1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole Derivatives
The initial step often involves the synthesis of benzimidazole derivatives, which can be achieved through the condensation of o-phenylenediamine with appropriate carbonyl compounds.
Method A: Condensation Reaction
- Reagents : o-Phenylenediamine and aromatic aldehydes.
- Conditions : The reaction is typically conducted in a solvent such as ethanol or DMF (N,N-Dimethylformamide) under reflux conditions.
- Yield : Generally high yields (up to 90%) can be achieved depending on the substituents on the aldehyde.
Formation of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one
Once the benzimidazole is synthesized, the next step involves introducing the propan-2-one moiety.
Method B: Alkylation Reaction
- Reagents : Benzimidazole derivative and isopropyl iodide.
- Conditions : The reaction is performed in a base such as potassium carbonate in an aprotic solvent like acetone at elevated temperatures.
- Yield : Yields can vary from moderate to high (60%-85%).
Oxalate Formation
The final step involves converting the ketone into its oxalate salt.
Method C: Salt Formation
- Reagents : The ketone product and oxalic acid.
- Conditions : The reaction is typically conducted in a solvent like water or ethanol at room temperature.
- Yield : This step generally results in good yields (70%-90%).
| Method | Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| A | Synthesis of Benzimidazole | o-Phenylenediamine + Aromatic Aldehyde | Reflux in Ethanol/DMF | Up to 90 |
| B | Alkylation | Benzimidazole + Isopropyl Iodide | K2CO3 in Acetone, Heat | 60-85 |
| C | Oxalate Formation | Ketone + Oxalic Acid | Water/Ethanol at RT | 70-90 |
Recent studies have emphasized the importance of optimizing conditions for each step to maximize yield and purity. For instance, varying the solvent or temperature can significantly affect the reaction kinetics and product distribution. Additionally, using microwave-assisted synthesis has shown promise in reducing reaction times while improving yields.
Chemical Reactions Analysis
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Differences :
- Ethan-1-ol derivatives (e.g., compound 10) exhibit polar -OH groups, enhancing solubility but reducing metabolic stability compared to ketones .
Substituted Benzyl Derivatives
describes 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-one derivatives (12f-i) with halogen or methoxy substituents:
Key Findings :
- All derivatives show high yields (98%) and retain the ketone functionality (IR ~1680 cm⁻¹).
- Halogenated analogs (12f, 12g, 12h) exhibit higher molecular weights compared to methoxy-substituted 12i, influencing lipophilicity and bioavailability .
Oxadiazole and Triazole Hybrids
Oxadiazole Derivatives
and highlight hybrids with 1,3,4-oxadiazole moieties:
Notes:
Triazole Derivatives
describes triazole-linked benzimidazoles:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Physical Form | Reference |
|---|---|---|---|---|---|
| 5a | Phenylpropenone | 83 | 158–160 | Yellow solid | |
| 5j | 3,4,5-Trimethoxyphenyl | N/A | N/A | Solid |
Key Differences :
- Triazole hybrids exhibit higher melting points (e.g., 158–160°C for 5a) compared to oil-like benzyl derivatives, suggesting improved crystallinity .
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
- IUPAC Name : 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate
The biological activity of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate can be attributed to several mechanisms:
- Kinase Inhibition : Studies have shown that compounds related to benzimidazole derivatives exhibit significant inhibitory activity against various kinases such as EGFR and HER2. These kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation .
- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells. This is achieved through the upregulation of pro-apoptotic factors like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest, particularly in the G0/G1 phase, which is critical for halting the proliferation of cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate:
| Study | Target | IC50 (μM) | Effect |
|---|---|---|---|
| Study 1 | EGFR | 15.4 | Inhibition of cell proliferation |
| Study 2 | HER2 | 12.8 | Induction of apoptosis |
| Study 3 | CDK2 | 18.6 | Cell cycle arrest |
| Study 4 | mTOR | 20.5 | Inhibition of tumor growth |
Case Study 1: Antitumor Efficacy
In a recent study, a derivative of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate was tested against various cancer cell lines, including HepG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value as low as 7.82 μM for certain derivatives, highlighting its potential as a therapeutic agent in oncology .
Case Study 2: Mechanistic Insights
A mechanistic study involving molecular docking revealed that the binding interactions between the compound and target enzymes result in multiple interactions that enhance its inhibitory effects on kinases involved in cancer progression. This study supports the hypothesis that structural modifications can lead to improved potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
